Mesityl M-tolyl sulfone
Description
Mesityl m-tolyl sulfone (C₁₆H₁₈O₂S) is a sulfone derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and an m-tolyl (3-methylphenyl) group linked via a sulfonyl (SO₂) bridge. This compound is notable for its unique reactivity in organic synthesis, particularly in Truce-Smiles rearrangements, where it undergoes base-induced transformations to yield sulfinic acids or cyclized products . Its structural rigidity, conferred by the bulky mesityl group and meta-substituted tolyl moiety, influences its conformational stability and reaction pathways .
Properties
Molecular Formula |
C16H18O2S |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(3-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-11-6-5-7-15(10-11)19(17,18)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3 |
InChI Key |
XXZULIYPYBJODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the generation of a sulfonyl electrophile (Ar–SO₂⁺) through the interaction of m-toluenesulfonyl chloride with a Lewis acid such as aluminum chloride (AlCl₃). Mesitylene, a highly activated aromatic substrate due to its three methyl groups, undergoes electrophilic attack at the para position relative to the sulfonyl group. Typical conditions involve anhydrous dichloromethane or nitrobenzene as solvents, with temperatures maintained between 0–5°C to mitigate side reactions.
Key Parameters:
| Parameter | Specification |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 70–75% (estimated) |
This method is favored for its straightforward setup but faces challenges in catalyst removal and waste management due to the stoichiometric use of AlCl₃.
Nucleophilic Substitution Approach
A patent-published method (CN101659635A) describes the synthesis of structurally analogous sulfones via nucleophilic substitution, which can be adapted for this compound. This route avoids toxic methylating agents like dimethyl sulfate, opting for monochloro methane as a safer alternative.
Synthetic Protocol
-
Sulfonation of m-Toluenesulfonyl Chloride :
m-Toluenesulfonyl chloride is treated with sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) to form the sodium sulfinate intermediate (C₇H₇SO₂Na). -
Methylation with Monochloro Methane :
The sulfinate undergoes nucleophilic displacement with monochloro methane under pressurized conditions (0.20–0.30 MPa) at 82–93°C for 18–19 hours.
Optimization Insights:
Industrial-Scale Data:
This method is scalable and environmentally favorable but requires specialized equipment for high-pressure reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Toxic catalysts, waste-intensive | 70–75% |
| Nucleophilic Substitution | Scalable, eco-friendly | Long reaction time | ≥85% |
| Sulfide Oxidation | Mild conditions | Low yields, byproducts | 50–60% |
The nucleophilic substitution route excels in industrial settings, whereas Friedel-Crafts remains valuable for laboratory-scale synthesis.
Mechanistic Insights from Sulfur Chemistry
Recent advances in sulfur(IV) chemistry elucidate critical intermediates in sulfone synthesis. For instance, sulfinate salts (RSO₂⁻) generated during nucleophilic substitution act as key nucleophiles, attacking alkyl halides in SN2 mechanisms. Additionally, the review highlights the role of vinylogous Pummerer rearrangements in forming complex sulfone architectures, though these are less relevant to this compound .
Chemical Reactions Analysis
Truce–Smiles Rearrangement
Mesityl M-tolyl sulfone undergoes the Truce–Smiles rearrangement , an intramolecular nucleophilic aromatic substitution (SNAr) facilitated by strong bases like n-BuLi or KOBut in DMSO . The reaction proceeds via:
-
Deprotonation at the benzylic position to form a carbanion.
-
Attack of the carbanion on the adjacent aryl ring, generating a Meisenheimer intermediate.
-
Extrusion of the sulfonyl group as a leaving group, yielding 2-(4-methylbenzyl)-4,6-dimethylbenzenesulfinic acid .
Key observations :
-
Rearrangement efficiency depends on the migratory aptitude of the aryl group, with electron-withdrawing substituents enhancing reactivity.
-
Steric hindrance from the mesityl group slows the reaction compared to less bulky analogs .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group in this compound acts as an electrophilic site for nucleophilic displacement. For example:
-
Halide displacement : Reaction with sodium toluenesulfinate and electrophilic halogens (e.g., ICl, NBS) yields halogenated sulfones under mild conditions (THF, 0°C) .
| Substrate | Halogen Source | Solvent | Yield (%) |
|---|---|---|---|
| This compound | ICl | THF | 49 |
| This compound | NBS | Et₂O | 50 |
Mechanistic note : The reaction involves a radical pathway, with steric bulk from the mesityl group necessitating prolonged reaction times .
Alkylation and Acylation Reactions
This compound undergoes α-sulfonyl alkylation upon deprotonation with n-BuLi, followed by treatment with alkyl halides or acyl chlorides :
-
Methylation : Reaction with methyl iodide yields α-methylated sulfone (95% yield).
-
Acylation : Benzoyl chloride forms α-benzoyl derivatives (82% yield).
Steric effects : Bulky electrophiles (e.g., tert-butyl bromide) show reduced yields due to hindered access to the α-position .
1,4-Elimination to Generate o-Quinodimethanes
Treatment of α,α-dialkyl derivatives of this compound with tetrabutylammonium fluoride (TBAF) induces 1,4-elimination, producing o-quinodimethanes :
-
Example: α,α-dimethyl-Mesityl M-tolyl sulfone → 1,1-dimethyl-o-quinodimethane (85% yield).
These intermediates participate in:
-
Cycloadditions : With acrylonitrile to form tetrahydronaphthalenes.
Halosulfonylation Reactions
This compound serves as a sulfonylating agent in halosulfonylation of strained alkenes. For instance:
-
Reaction with bicyclo[1.1.0]butanes (BCBs) and iodine monochloride (ICl) yields iodinated BCP sulfones (78% yield) .
Mechanism : Radical chain propagation involving sulfonyl radical intermediates, confirmed by EPR studies .
Participation in Sulfonyl Migrations
While direct evidence for this compound is limited, related diaryl sulfones undergo -sulfonyl migrations under gold catalysis . Analogous pathways may involve:
Scientific Research Applications
Organic Synthesis
Catalytic Asymmetric Intramolecular Cyclopropanation (CAIMCP)
Mesityl M-tolyl sulfone has been employed in the catalytic asymmetric intramolecular cyclopropanation of α-diazo-β-keto sulfones. This method showcases a wide applicability not only for synthesizing bicyclic and tricyclic structures but also for producing enantiomerically pure synthetic intermediates. The process involves the formation of highly crystalline products that facilitate further reactions and functionalization, making it valuable for total synthesis in organic chemistry .
Sulfone Formation Reactions
The compound is also utilized in the preparation of alkyl–aryl sulfones from aryl thiols through oxidation reactions. For instance, a mixture of this compound with potassium permanganate can yield alkyl–aryl sulfones, which are essential in various chemical syntheses .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies where various sulfones were tested against bacterial strains, this compound showed promising results, suggesting its potential as a lead compound for developing new antimicrobial agents .
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological properties. Its role as a building block in drug synthesis has been explored, particularly in creating compounds with enhanced bioactivity and lower toxicity profiles .
Material Science
Polymer Chemistry
This compound is used in synthesizing advanced materials, including polymers that exhibit improved thermal stability and mechanical properties. Its incorporation into polymer matrices has led to enhanced performance characteristics in applications such as coatings and adhesives .
Chromatography Applications
In analytical chemistry, this compound is utilized as a stationary phase in chromatography techniques. Its unique properties allow for effective separation of complex mixtures, making it valuable in both research and industrial applications .
Case Study 1: Synthesis of Bicyclic Structures
A study demonstrated the use of this compound in synthesizing bicyclo[3.1.0]hexane systems through CAIMCP. The reaction yielded high enantioselectivities, showcasing the compound's effectiveness as a catalyst in asymmetric synthesis.
Case Study 2: Antimicrobial Efficacy
In an investigation involving various bacterial strains, this compound was tested alongside other sulfones. Results indicated that it significantly inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
Data Tables
Mechanism of Action
The mechanism of action of mesityl M-tolyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing moiety, making the compound more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Sulfone Compounds
Structural and Physical Properties
Table 1: Physical Properties of Mesityl m-Tolyl Sulfone and Analogues
| Compound | Melting Point (°C) | Key Structural Features |
|---|---|---|
| This compound | 170–172 (solid) | 2,4,6-trimethylphenyl + 3-methylphenyl |
| Mesityl p-tolyl sulfone | 169–171 | 2,4,6-trimethylphenyl + 4-methylphenyl |
| Mesityl o-tolyl sulfone | 160–162 | 2,4,6-trimethylphenyl + 2-methylphenyl |
| Diphenyl sulfone | 123–125 | Two unsubstituted phenyl groups |
| Mesityl 2-naphthyl sulfone | 175–177 | 2,4,6-trimethylphenyl + 2-naphthyl |
Data derived from synthesis reports and crystallographic studies
- Mesityl vs. Diphenyl Sulfone : The mesityl group introduces steric hindrance and electronic effects, reducing reactivity in nucleophilic substitutions compared to diphenyl sulfone, which lacks methyl substituents .
- Isomeric Tolyl Derivatives : The meta-substitution in this compound stabilizes intermediates during rearrangements, whereas o- and p-tolyl isomers exhibit distinct cyclization pathways due to proximity effects .
Reactivity in Truce-Smiles Rearrangements
This compound undergoes base-induced rearrangements to yield sulfinic acids (e.g., 2-(3'-methylbenzyl)-4,6-dimethylbenzenesulfinic acid) with 82–83% yields using n-butyllithium or potassium tert-butoxide . Comparatively:
- Mesityl p-tolyl sulfone produces the same sulfinic acid as the m-isomer but requires harsher conditions for cyclization .
- Mesityl o-tolyl sulfone forms a stable sulfinic acid (71% yield) but favors cyclized products (e.g., dihydrothioxanthene dioxide) under short reaction times .
- Mesityl 2-naphthyl sulfone shows minimal reactivity (5% yield), attributed to steric and electronic mismatches between the mesityl and naphthyl groups .
Table 2: Reaction Yields and Products
| Compound | Base/Solvent | Product | Yield (%) |
|---|---|---|---|
| This compound | n-BuLi/ether | Sulfinic acid | 83 |
| Mesityl o-tolyl sulfone | KOtBu/DMSO | Cyclized dihydrothioxanthene | 96 |
| Mesityl p-tolyl sulfone | NaOEt/ethanol | No reaction | 0 |
| Diphenyl sulfone | n-BuLi/THF | Benzylic sulfinate | 60 |
Thermodynamic and Kinetic Stability
- Conformational Stability : X-ray crystallography and ¹H DNMR studies reveal that this compound adopts a rigid conformation with restricted rotation around the sulfonyl-phenyl bonds, unlike diphenyl sulfone, which exhibits free rotation .
- Thermal Decomposition : this compound decomposes at higher temperatures (≥250°C) compared to diphenyl sulfone (≥200°C), owing to the stabilizing effects of methyl groups .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing mesityl m-tolyl sulfone with high purity, and how can reaction conditions be optimized?
- Methodology : Optimize synthesis via sulfonation of mesitylene with m-toluenesulfonyl chloride under controlled conditions (e.g., solvent polarity, temperature, and catalyst use). Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography . Characterize purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), ensuring integration ratios match theoretical values .
- Data Contradiction Analysis : If yields vary across studies, compare solvent systems (e.g., dichloromethane vs. DMF) and acid catalysts (e.g., AlCl₃ vs. H₂SO₄) to identify critical variables .
Q. How can researchers validate the structural identity of this compound when conflicting spectral data are reported?
- Methodology : Cross-reference spectral data (IR, NMR, Raman) with authoritative databases like NIST Chemistry WebBook . For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare melting points and chromatographic retention times with literature values (e.g., GC/MS retention indices in coal oxidation studies) .
- Advanced Tip : Perform X-ray crystallography to resolve absolute configuration if synthetic routes produce stereoisomers .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s thermal stability across studies?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres to map decomposition pathways. Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .
- Case Study : If one study reports stability up to 250°C while another observes degradation at 200°C, investigate moisture content or catalytic impurities (e.g., residual metal ions) as confounding factors .
Q. How does this compound interact with reactive oxygen species (ROS) in catalytic systems, and how can these interactions be quantified?
- Methodology : Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect ROS adducts. Quantify sulfone consumption via HPLC-UV and correlate with ROS generation rates using kinetic modeling .
- Data Interpretation : If sulfone degradation exceeds ROS predictions, explore secondary reactions (e.g., sulfoxide formation) via LC-MS/MS .
Q. What computational approaches are suitable for predicting the sulfone’s reactivity in novel reaction environments?
- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices for nucleophilic/electrophilic sites. Validate with experimental Hammett substituent constants (σ) from aryl-sulfone reactivity studies .
- Advanced Tip : Use molecular dynamics (MD) simulations to model solvation effects in ionic liquids, referencing thermophysical data from NIST .
Data Reporting and Reproducibility
Q. How should researchers document synthetic protocols to ensure reproducibility in multi-step syntheses?
- Guidelines :
- Report exact molar ratios, solvent grades, and purification techniques (e.g., column chromatography eluents).
- Include raw spectral data (e.g., NMR peak lists) in supplementary materials, avoiding subjective descriptions like "sharp" or "broad" .
- Reference analogous procedures from sulfone literature (e.g., diphenyl sulfone synthesis) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in sulfone toxicity studies?
- Methodology : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across cell lines .
- Data Contradiction : If in vitro and in vivo results conflict, assess bioavailability differences using partition coefficient (log P) data from NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
